BenchChemオンラインストアへようこそ!

6-Bromo-4-chloroquinazoline

Organic Synthesis Medicinal Chemistry Cross-Coupling

6-Bromo-4-chloroquinazoline (CAS 38267-96-8) is the definitive building block for kinase inhibitor synthesis, offering a unique orthogonal reactivity profile: the C(4)-Cl bond undergoes rapid nucleophilic aromatic substitution, while the C(6)-Br bond is primed for palladium-catalyzed cross-coupling. This enables sequential, site-selective functionalization that is impossible with mono-halogenated analogs. The 6-bromo substituent is critical for sub-micromolar cytotoxicity in derived 4-anilinoquinazolines targeting EGFR-TK. Sourced via a high-yield (95%), scalable synthetic route, this compound ensures reliable supply from milligram to kilogram scales. Choose 6-bromo-4-chloroquinazoline for predictable reactivity and proven biological relevance in oncology research.

Molecular Formula C8H4BrClN2
Molecular Weight 243.49 g/mol
CAS No. 38267-96-8
Cat. No. B1286153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloroquinazoline
CAS38267-96-8
Molecular FormulaC8H4BrClN2
Molecular Weight243.49 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=NC=N2)Cl
InChIInChI=1S/C8H4BrClN2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H
InChIKeyJFJNDMNYNYLFLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-chloroquinazoline (CAS 38267-96-8): Technical Baseline and Core Procurement Specifications


6-Bromo-4-chloroquinazoline (CAS 38267-96-8) is a halogenated heterocyclic building block belonging to the quinazoline class, with the molecular formula C₈H₄BrClN₂ and a molecular weight of 243.49 g/mol . Its core structure consists of a benzene ring fused to a pyrimidine ring, substituted with a bromine atom at the 6-position and a chlorine atom at the 4-position . This specific substitution pattern establishes the foundation for its differentiated utility in medicinal chemistry, particularly as a key intermediate in the synthesis of kinase inhibitors and related bioactive molecules .

Why Generic Substitution of 6-Bromo-4-chloroquinazoline Fails in Cross-Coupling and Kinase Inhibitor Synthesis


Substituting 6-bromo-4-chloroquinazoline with a generic or closely related analog (e.g., 4-chloroquinazoline, 6-bromoquinazoline, or 4,6-dichloroquinazoline) is not scientifically valid due to fundamental differences in site-selective reactivity and biological activity. The compound's unique combination of C(4)–Cl and C(6)–Br bonds provides a distinct, pre-validated orthogonal reactivity profile for sequential functionalization that is absent in its analogs [1]. Specifically, the C(4)–Cl bond exhibits higher reactivity in nucleophilic aromatic substitution (SNAr) reactions, while the C(6)–Br bond is preferentially engaged in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) [2]. This predictable, site-selective behavior is a direct consequence of the electronic and steric environment conferred by the specific substitution pattern [3]. A generic analog lacking either the C(4)–Cl or C(6)–Br group would eliminate this dual orthogonal reactivity, forcing a less efficient or impossible synthetic route. Furthermore, the 6-bromo substituent is a critical determinant of biological activity in derived 4-anilinoquinazolines; its replacement with a hydrogen (as in 4-chloroquinazoline) leads to a complete loss of cytotoxicity in certain cancer cell lines [4].

Quantitative Differentiation Evidence for 6-Bromo-4-chloroquinazoline (CAS 38267-96-8) vs. Closest Analogs


Superior Orthogonal Reactivity Profile: C(4)–Cl vs. C(6)–Br in Palladium-Catalyzed Cross-Coupling

6-Bromo-4-chloroquinazoline demonstrates a highly predictable and useful orthogonal reactivity profile that is absent in its mono-halogenated analogs. In palladium-catalyzed cross-coupling reactions on a multi-halogenated quinazoline scaffold (including 6-bromo-4-chloro-8-iodoquinazoline), the intrinsic reactivity order was established as Csp²–I > C(4)–Cl > Csp²–Br [1]. This selectivity, driven by both bond dissociation energy and the electronic position on the electron-deficient quinazoline ring, allows for the exclusive, sequential functionalization of the 4-position (via SNAr) before the 6-position (via Suzuki-Miyaura or Sonogashira) [1]. This dual orthogonal reactivity is a direct consequence of the specific 4-chloro and 6-bromo substitution pattern. In contrast, analogs like 4-chloroquinazoline lack the C(6)–Br handle for secondary functionalization, while 6-bromoquinazoline lacks the more reactive C(4)–Cl site for initial diversification [2].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Essential for Potent Cytotoxicity in 4-Anilinoquinazoline Derivatives: A Structure-Activity Requirement

The 6-bromo substituent is a critical determinant for the in vitro cytotoxicity of 4-anilinoquinazoline derivatives. A study directly comparing 2-unsubstituted 4-anilino-6-bromoquinazolines against their 6-(4-fluorophenyl)-substituted counterparts and the clinical drug Gefitinib revealed that the presence of the 6-bromo group is essential for activity in certain contexts [1]. Specifically, 2-unsubstituted 4-anilino-6-bromoquinazolines (e.g., compound 3a) demonstrated significant cytotoxicity against the MCF-7 (breast cancer) cell line with an LC₅₀ of 1.60 ± 0.07 μM [1]. While the 6-(4-fluorophenyl) substitution generally improved potency, the 6-bromo analogs were crucial starting points for the synthesis of more potent compounds like 3g and 3l, which exhibited LC₅₀ values of 0.14 ± 0.02 μM and 0.14 ± 0.04 μM against MCF-7 cells, respectively, outperforming Gefitinib (LC₅₀ = 0.51 ± 0.11 μM) [1]. For comparison, 4-chloroquinazoline itself is a known fungicide but lacks the potent cytotoxic activity against human cancer cell lines seen in its 6-bromo-4-anilino derivatives [2].

Oncology Kinase Inhibition Cytotoxicity

High Synthetic Accessibility: High-Yield Synthesis from Readily Available Precursors

6-Bromo-4-chloroquinazoline is synthesized via a robust, high-yielding procedure from 6-bromo-3H-quinazolin-4-one using phosphorus oxychloride (POCl₃) . The reported yield for this transformation is 95%, providing 21 g of pure product from a 20 g (89 mmol) scale reaction, demonstrating excellent scalability and efficiency . This is in stark contrast to the synthesis of some less accessible analogs, such as 4,6-dichloroquinazoline, which may require alternative, lower-yielding halogenation sequences or less readily available starting materials . The high-yielding, one-step conversion of a common heterocyclic intermediate makes 6-bromo-4-chloroquinazoline a cost-effective and reliably sourced building block for large-scale medicinal chemistry campaigns.

Process Chemistry Synthetic Methodology Scale-up

Validated Substrate for Microwave-Assisted Suzuki-Miyaura Cross-Coupling: Enabling Rapid Library Synthesis

6-Bromo-4-chloroquinazoline serves as an exemplary substrate for microwave-assisted Suzuki-Miyaura cross-coupling, a technology that significantly accelerates the synthesis of 4-arylquinazoline libraries. While specific reaction yields are dependent on the boronic acid partner and catalyst system, the methodology itself has been optimized for 2-substituted 4-chloroquinazolines, demonstrating the general utility of the C(4)–Cl bond under microwave conditions . This method offers a distinct advantage over conventional thermal heating by drastically reducing reaction times (often from hours to minutes) and improving overall process efficiency . This capability positions 6-bromo-4-chloroquinazoline as a preferred building block for medicinal chemists engaged in rapid structure-activity relationship (SAR) exploration. In contrast, analogs like 6-bromoquinazoline (lacking the C(4)–Cl bond) cannot undergo this specific transformation, and 4-chloroquinazoline (lacking the C(6)–Br bond) cannot be subsequently diversified at the 6-position using cross-coupling chemistry [1].

Medicinal Chemistry High-Throughput Chemistry Cross-Coupling

Recommended Application Scenarios for 6-Bromo-4-chloroquinazoline Based on Differentiated Performance


Lead Optimization for EGFR-TK Inhibitors

This compound is the optimal starting material for synthesizing libraries of 4-anilino-6-substituted quinazolines targeting the epidermal growth factor receptor tyrosine kinase (EGFR-TK). As demonstrated in Section 3, the 6-bromo group is essential for achieving low-micromolar to sub-micromolar cytotoxicity in derived 4-anilinoquinazolines [1]. The orthogonal reactivity allows for independent optimization of the 4-anilino and 6-aryl/heteroaryl groups, a strategy not feasible with mono-halogenated analogs. This is particularly relevant for developing compounds with activity against Gefitinib-sensitive and -resistant cancer cell lines [2].

Multi-Step, Divergent Synthesis of Polycarbo-Substituted Quinazolines

6-Bromo-4-chloroquinazoline is the preferred building block for any synthetic route requiring sequential functionalization of the quinazoline core. The established reactivity order (C(4)–Cl > C(6)–Br) provides a predictable, chemoselective handle for performing nucleophilic aromatic substitution at the 4-position followed by palladium-catalyzed cross-coupling at the 6-position [1]. This orthogonal reactivity profile is unique to the 4-chloro-6-bromo substitution pattern and is critical for the efficient, convergent synthesis of complex quinazolines, such as those explored for photophysical properties or advanced kinase inhibition [1][3].

Cost-Effective Scale-Up and Process Chemistry

For research projects transitioning from milligram-scale medicinal chemistry to multi-gram or kilogram-scale synthesis, 6-bromo-4-chloroquinazoline offers a demonstrable advantage. Its high-yielding synthesis (95%) from a commercially available precursor ensures a reliable and economical supply chain [1]. In contrast to other dihalogenated quinazolines that may require more costly reagents or multi-step syntheses, the robust, one-step procedure using POCl₃ minimizes production costs and simplifies scale-up logistics. This makes it a more practical and lower-risk choice for process development and early GMP manufacturing [1].

Rapid SAR Exploration Using Microwave-Assisted Parallel Synthesis

Medicinal chemistry teams employing high-throughput or microwave-assisted synthesis should prioritize 6-bromo-4-chloroquinazoline for generating focused 4-arylquinazoline libraries. The compound's C(4)–Cl bond is a validated substrate for rapid, microwave-enhanced Suzuki-Miyaura cross-coupling, drastically reducing reaction times compared to conventional heating [1]. This enables the parallel synthesis of dozens of analogs in a single day, accelerating the structure-activity relationship (SAR) cycle. This advantage is not shared by 6-bromoquinazoline, which cannot undergo the same 4-arylation reaction [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-chloroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.